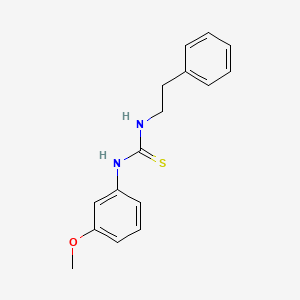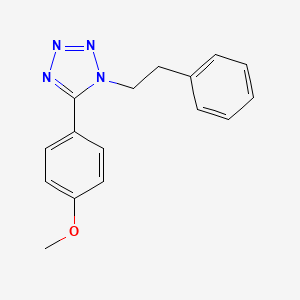
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. MPTT has been studied for its unique properties, such as its ability to form stable complexes with metal ions and its potential as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is not fully understood. However, studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can form stable complexes with metal ions, leading to changes in the fluorescence properties of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole in lab experiments is its ability to form stable complexes with metal ions, making it a useful tool for detecting metal ions in biological systems and environmental samples. However, one limitation of using 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as an anti-cancer agent and to determine its mechanism of action. Additionally, further research is needed to determine the long-term effects of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole on human health and to develop safer and more effective derivatives of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be achieved through a multistep process involving the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl bromide, followed by the reaction of the resulting product with sodium azide and copper (I) iodide. The final step involves the cyclization of the intermediate product with acetic anhydride and triethylamine. The yield of 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole can be optimized by adjusting the reaction conditions, such as the reaction time and temperature.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a building block for constructing metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In environmental science, 5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole has been studied for its potential as a sensor for detecting heavy metal ions in water.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-21-15-9-7-14(8-10-15)16-17-18-19-20(16)12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLKOSRBSFIIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


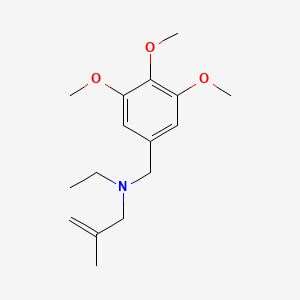
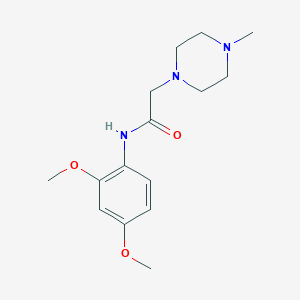
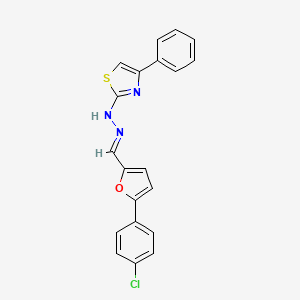
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)

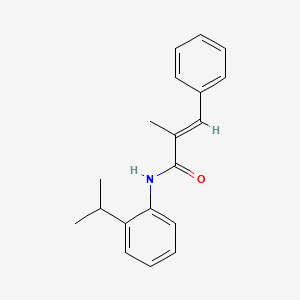
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
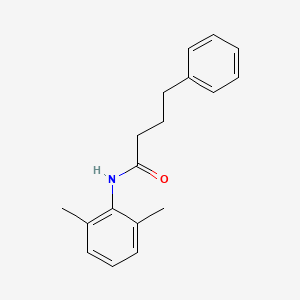
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)
